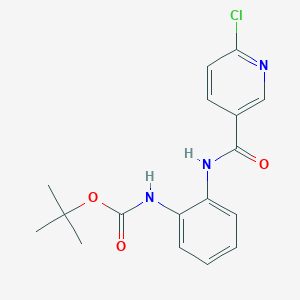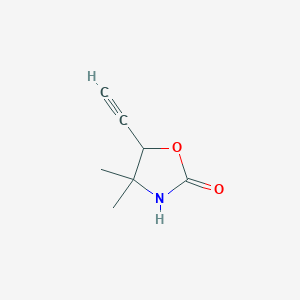
5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C7H9NO2. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of an oxazolidinone ring substituted with dimethyl and ethynyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-2-oxazolidinone with an ethynylating agent such as ethynyl bromide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include carbonyl compounds, amine derivatives, and various substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
科学研究应用
5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other oxazolidinones.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it binds to the peptidyl transferase center of the bacterial ribosome, inhibiting protein synthesis. This action prevents the formation of a functional 70S initiation complex, thereby exerting its antibacterial effects. The compound’s unique structure allows it to evade common resistance mechanisms seen with other antibiotics.
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacterial strains.
4,4-Dimethyl-2-oxazolidinone: A structurally related compound with different substituents.
Uniqueness
5-Ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other oxazolidinones and contributes to its versatility in various applications.
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
5-ethynyl-4,4-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-4-5-7(2,3)8-6(9)10-5/h1,5H,2-3H3,(H,8,9) |
InChI 键 |
CBULWJGDKVZSSR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC(=O)N1)C#C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Amino-2-bromo-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8491860.png)

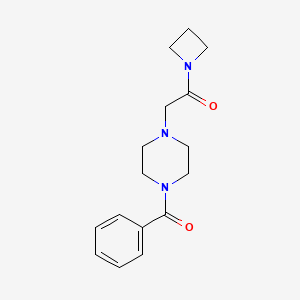
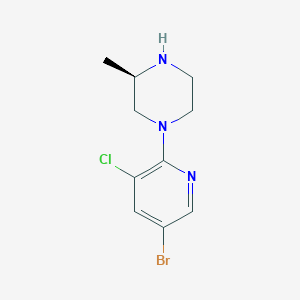
![Pyridazine,3-[[2-(6-fluoro-2-pyridinyl)-1h-imidazol-1-yl]methyl]-4-propyl-](/img/structure/B8491873.png)
![2-(3,4,5-Trimethoxyphenyl)-2,3-dihydro-benzo[H]chromen-4-one](/img/structure/B8491874.png)
![1-(7-(Quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)ethanone](/img/structure/B8491882.png)

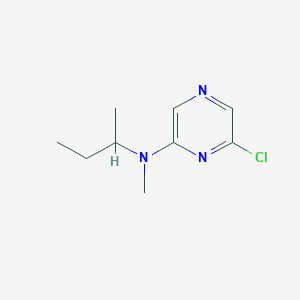
![[2-(1-Azidoethoxy)ethoxy]acetic acid](/img/structure/B8491903.png)
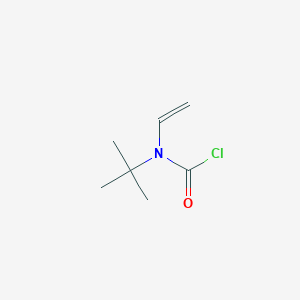
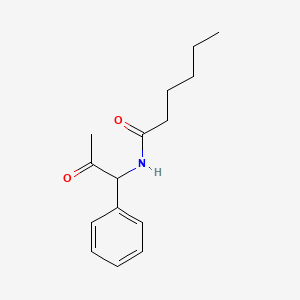
![(1R,3S,4S)-2-[(Benzyloxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B8491930.png)
